molecular formula C10H12BrF B13161649 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene

1-(3-Bromo-2-methylpropyl)-3-fluorobenzene

Katalognummer: B13161649
Molekulargewicht: 231.10 g/mol
InChI-Schlüssel: QFRCMZQMWOHRNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-2-methylpropyl)-3-fluorobenzene is an organic compound with the molecular formula C10H12BrF It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 3-position, a fluorine atom at the 3-position, and a 2-methylpropyl group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene can be synthesized through a multi-step process involving the following key steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).

    Alkylation: The 2-methylpropyl group can be introduced through a Friedel-Crafts alkylation reaction using 2-methylpropyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of solvents to facilitate the reactions. Continuous flow reactors and automated systems may be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form corresponding alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxylation.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of 1-(3-Hydroxy-2-methylpropyl)-3-fluorobenzene.

    Oxidation: Formation of this compound carboxylic acid.

    Reduction: Formation of this compound alkane.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-2-methylpropyl)-3-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can participate in halogen bonding, while the 2-methylpropyl group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    1-(3-Bromo-2-methylpropyl)-2-fluorobenzene: Similar structure but with the fluorine atom at the 2-position.

    1-(3-Bromo-2-methylpropyl)-4-fluorobenzene: Similar structure but with the fluorine atom at the 4-position.

    1-(3-Bromo-2-methylpropyl)-2,4-difluorobenzene: Contains two fluorine atoms at the 2- and 4-positions.

Uniqueness: 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene is unique due to the specific positioning of the bromine, fluorine, and 2-methylpropyl groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.

Eigenschaften

Molekularformel

C10H12BrF

Molekulargewicht

231.10 g/mol

IUPAC-Name

1-(3-bromo-2-methylpropyl)-3-fluorobenzene

InChI

InChI=1S/C10H12BrF/c1-8(7-11)5-9-3-2-4-10(12)6-9/h2-4,6,8H,5,7H2,1H3

InChI-Schlüssel

QFRCMZQMWOHRNP-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC(=CC=C1)F)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.